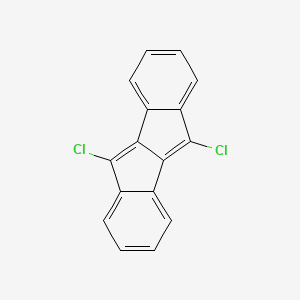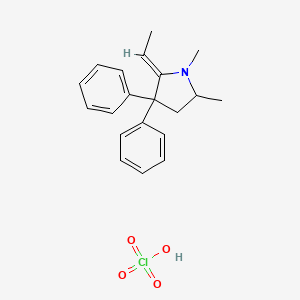
5,10-Dichloroindeno(2,1-A)indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dicloroindeno(2,1-A)indeno: es un compuesto químico con la fórmula molecular C16H8Cl2 y un peso molecular de 271.148 g/mol Es un miembro de la familia del indenoindeno, caracterizado por su estructura única que incluye dos átomos de cloro unidos al núcleo del indenoindeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5,10-Dicloroindeno(2,1-A)indeno generalmente implica la cloración de derivados de indenoindeno. Las condiciones de reacción a menudo incluyen el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo a temperaturas controladas para asegurar una cloración selectiva en las posiciones 5 y 10 .
Métodos de Producción Industrial: Los métodos de producción industrial para 5,10-Dicloroindeno(2,1-A)indeno no están bien documentados en el dominio público. es probable que la síntesis a gran escala siga procesos de cloración similares con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación podría utilizarse para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 5,10-Dicloroindeno(2,1-A)indeno experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de derivados dihidro.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares como dimetilsulfóxido (DMSO) se utilizan comúnmente.
Reacciones de Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reacciones de Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Productos Principales:
Reacciones de Sustitución: Los productos incluyen derivados con varios grupos funcionales que reemplazan los átomos de cloro.
Reacciones de Oxidación: Los productos incluyen quinonas y otras formas oxidadas.
Reacciones de Reducción: Los productos incluyen derivados dihidro con dobles enlaces reducidos.
Aplicaciones Científicas De Investigación
Química: 5,10-Dicloroindeno(2,1-A)indeno se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos compuestos orgánicos y materiales .
Biología y Medicina:
Industria: En el sector industrial, 5,10-Dicloroindeno(2,1-A)indeno puede utilizarse en la producción de materiales avanzados, como semiconductores orgánicos y tintes .
Mecanismo De Acción
El mecanismo exacto de acción de 5,10-Dicloroindeno(2,1-A)indeno no está bien documentado. su estructura química sugiere que puede interactuar con moléculas biológicas a través de la sustitución aromática electrofílica, donde los átomos de cloro pueden ser reemplazados por nucleófilos en sistemas biológicos. Esta interacción podría potencialmente interrumpir los procesos y vías celulares, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
- 5,10-Dihidroindeno(2,1-A)indeno
- 5,10-Diyodoindeno(2,1-A)indeno
- 5,10-Dihidroindeno(2,1-A)indeno-5,10-diona dioxima
- 2,2’-(Indeno[2,1-A]indeno-5,10(4BH,9BH)-diylideno)dimalononitrilo
- 2,7-Dinitro-4B,9B-dihydroindeno(2,1-A)indene-5,10-diona
Unicidad: Los átomos de cloro lo hacen más reactivo hacia las reacciones de sustitución nucleofílica en comparación con sus contrapartes no cloradas .
Propiedades
Número CAS |
60491-13-6 |
|---|---|
Fórmula molecular |
C16H8Cl2 |
Peso molecular |
271.1 g/mol |
Nombre IUPAC |
5,10-dichloroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H8Cl2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H |
Clave InChI |
XESJZQZYKNZSFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)


![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)

